Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H7ClO4S2 and a molecular weight of 254.71 g/mol . It is known for its use as a sulfonylating reagent in various chemical reactions . The compound is characterized by its white to light yellow crystalline appearance and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate can be synthesized from methyl 3-amino-2-thiophenecarboxylate . The synthesis involves the chlorosulfonylation of the thiophene ring, which is typically carried out using chlorosulfonic acid under controlled conditions . The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorosulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions . The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Produces sulfonamide or sulfonate esters.
Oxidation: Results in sulfoxides or sulfones.
Reduction: Yields thiol derivatives.
Scientific Research Applications
Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a sulfonylating reagent in organic synthesis to introduce sulfonyl groups into various molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Plays a role in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate involves its ability to act as an electrophile, facilitating the introduction of sulfonyl groups into target molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorosulfonylthiophene-2-carboxylate
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
- 2-Carbomethoxy-3-thiophenesulfonyl chloride
Uniqueness
Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNNEBXPCZLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167771-25-5 |
Source
|
Record name | methyl 3-[(chlorosulfonyl)methyl]thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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